Dimethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrobenzoyloxy group, in particular, can play a crucial role in these interactions by participating in hydrogen bonding or electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate: Similar structure but lacks the nitrobenzoyloxy group.
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: Contains a nitrophenyl group instead of nitrobenzoyloxy.
Uniqueness
The presence of the nitrobenzoyloxy group in 3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research .
Properties
Molecular Formula |
C24H22N2O8 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H22N2O8/c1-13-19(23(28)32-3)21(20(14(2)25-13)24(29)33-4)15-8-10-18(11-9-15)34-22(27)16-6-5-7-17(12-16)26(30)31/h5-12,21,25H,1-4H3 |
InChI Key |
SFAYUUWVTXLWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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